Predicted Lipophilicity Advantage of the 2-Methylpyrimidine Substituent vs. Des-Methyl Analog
The target compound incorporates a 2-methyl group on the pyrimidine ring absent in the closest commercially available analog, 2-(6-chloropyrimidin-4-yl)-5-methyloctahydropyrrolo[3,4-c]pyrrole (CAS 2097970-01-7). This additional methyl group is predicted to increase the calculated partition coefficient (XLogP) by approximately 1.0 unit, from ~1.7 for the des-methyl analog to an estimated ~2.7 for the target compound, as modeled by the XLogP3 algorithm . This increase places the compound in a more favorable lipophilicity range for CNS drug-likeness and passive membrane permeability, consistent with the physicochemical optimization strategies employed in the clinical octahydropyrrolo series [1].
| Evidence Dimension | Predicted XLogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | ~2.7 (estimated from XLogP3 based on SMILES CC1=NC(=CC(=N1)Cl)N2CC3CN(CC3C2)C) |
| Comparator Or Baseline | 2-(6-Chloropyrimidin-4-yl)-5-methyloctahydropyrrolo[3,4-c]pyrrole (CAS 2097970-01-7): XLogP = 1.7 (predicted) |
| Quantified Difference | Approximately +1.0 LogP unit |
| Conditions | Computational prediction using XLogP3 algorithm; no experimental LogP data available for either compound |
Why This Matters
For CNS-penetrant programs (orexin antagonists, mGlu1 modulators), a LogP of 2–3 is often associated with optimal brain exposure and reduced P-gp efflux, making the 2-methyl analog the preferred starting point over the des-methyl variant.
- [1] Letavic MA, et al. Novel Octahydropyrrolo[3,4-c]pyrroles Are Selective Orexin-2 Antagonists: SAR Leading to a Clinical Candidate. J Med Chem. 2015;58(14):5620-5636. doi:10.1021/acs.jmedchem.5b00742. View Source
